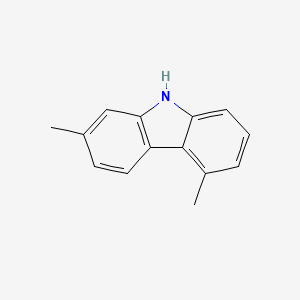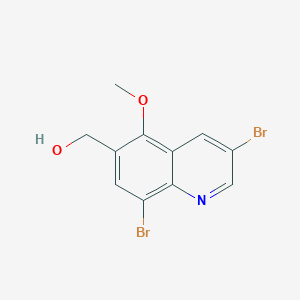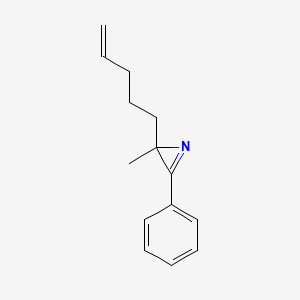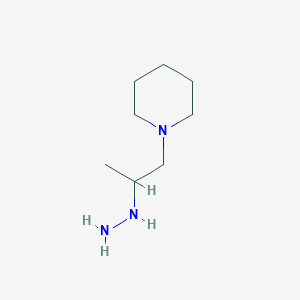
1-(2-Hydrazinylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinylpropyl)piperidine is an organic compound that features a piperidine ring substituted with a hydrazinylpropyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The hydrazinylpropyl group introduces additional reactivity and potential for forming various derivatives.
Synthetic Routes and Reaction Conditions:
Hydrazine Addition: One common method involves the addition of hydrazine to a propyl-substituted piperidine. This reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of hydrazine on the propyl group.
Cyclization Reactions: Another approach involves cyclization reactions where a suitable precursor undergoes ring closure to form the piperidine ring with the hydrazinylpropyl substituent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-(2-Hydrazinylpropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylpropyl)piperidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The piperidine ring can interact with receptors and enzymes, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the hydrazinylpropyl group.
Hydrazinyl Derivatives: Compounds with similar hydrazinyl groups but different core structures.
Pyridine Derivatives: Compounds with a similar nitrogen-containing ring but different substituents.
Properties
Molecular Formula |
C8H19N3 |
|---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-ylhydrazine |
InChI |
InChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3 |
InChI Key |
UQSPLERTDVUFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)


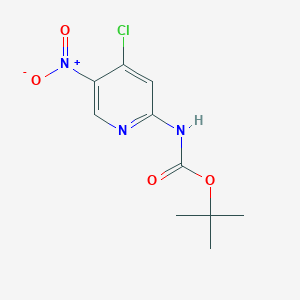

![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)

